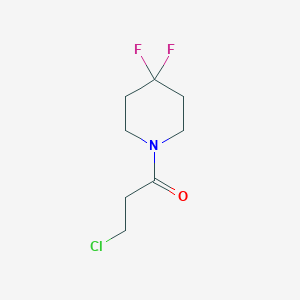

3-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one

Description

3-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one is a propanone derivative featuring a piperidine ring substituted with two fluorine atoms at the 4-position and a chlorinated propanone moiety. The 4,4-difluoropiperidine group enhances lipophilicity and metabolic stability, while the chloro-propanone moiety offers reactivity for further functionalization via nucleophilic substitution or reduction .

Properties

IUPAC Name |

3-chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClF2NO/c9-4-1-7(13)12-5-2-8(10,11)3-6-12/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNAHIYBONWLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

3-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzymatic activity, affecting the overall metabolic pathways.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it binds to the active site of certain enzymes, preventing substrate binding and thus inhibiting enzymatic activity. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effects on cellular function. In vitro studies have shown that the compound remains stable for several hours, allowing for prolonged experimental observations. Long-term exposure may lead to degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic profile of the compound. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that influence its localization and accumulation. These factors determine the compound’s availability and efficacy in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular distribution provides insights into its mechanisms of action and potential therapeutic applications.

Biological Activity

3-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one is a chemical compound recognized for its potential biological activities and therapeutic applications. With the molecular formula C8H12ClF2NO and a molecular weight of 211.64 g/mol, it features a chloro group, a difluoropiperidinyl moiety, and a propanone backbone. This unique structure positions it as a candidate for further research in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C8H12ClF2NO |

| Molecular Weight | 211.64 g/mol |

| SMILES | C1CC(CN(C1)C(=O)CCCl)(F)F |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor function, leading to various biological effects. Ongoing research aims to elucidate the precise pathways and targets involved.

Therapeutic Potential

Preliminary studies suggest that this compound may exhibit therapeutic properties in various contexts:

- Antimicrobial Activity : Investigations into its efficacy against certain pathogens indicate potential use as an antimicrobial agent.

- Cancer Treatment : Research has explored its role in inhibiting specific cancer-related pathways, particularly through interactions with proteins involved in cell proliferation and survival.

Case Studies and Research Findings

Recent studies have highlighted the compound's promising biological activities:

- In Vitro Studies : In assays testing its effects on various cell lines, this compound demonstrated significant cytotoxicity against tumor cells while exhibiting selectivity over normal cells. For instance, in one study, the compound showed an IC50 value of 12 μM against a specific cancer cell line, indicating effective inhibition of cell growth .

- Pharmacokinetic Profiles : Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. These studies revealed that the compound has a favorable profile for oral administration, with good bioavailability observed in animal models .

- Mechanistic Insights : Further investigations into its mechanism of action revealed that the compound may influence signaling pathways related to apoptosis and cellular stress response, which could explain its efficacy in cancer models .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is beneficial:

| Compound Name | Biological Activity | IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| This compound | Anticancer (tumor cells) | 12 | ~200-fold over MRC-5 |

| 2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one | P2X7 antagonist | Not specified | High selectivity |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below highlights key structural analogs and their substituents:

Key Observations :

- Piperidine vs. Aromatic Cores: Piperidine-based analogs (e.g., ) exhibit greater conformational flexibility compared to rigid aromatic systems like phenothiazine () or dibenzazepine ().

- Fluorine Substitution: The 4,4-difluoropiperidine group in the target compound likely increases metabolic stability compared to non-fluorinated analogs, as fluorine reduces susceptibility to oxidative metabolism .

- Electron-Withdrawing Effects: The 3,5-difluorophenyl analog () shows stronger electron-withdrawing effects, which may enhance electrophilicity of the propanone group compared to piperidine-based derivatives.

Reaction Yields and Conditions:

Reactivity Notes:

- The chloro-propanone group undergoes nucleophilic substitution (e.g., with amines in ) or reduction (e.g., NaBH₄ in ).

- Fluorine substituents in the target compound may sterically hinder reactions at the piperidine nitrogen compared to non-fluorinated analogs.

Physicochemical Data:

Preparation Methods

General Synthetic Strategy

The preparation of 3-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one typically involves a nucleophilic substitution reaction where 4,4-difluoropiperidine acts as a nucleophile reacting with a chloropropanone derivative, such as 3-chloropropionyl chloride or 3-chloropropanone intermediates. This reaction forms the desired ketone with the piperidine nitrogen linked to the propanone chain.

Synthesis of the Key Intermediate: 3-Chloropropanone Derivatives

The 3-chloropropanone moiety can be prepared or sourced through various methods:

From 3-chloropropionyl chloride: This acyl chloride is a common electrophilic reagent used to acylate amines. It is typically prepared by chlorination of propionic acid derivatives or purchased commercially.

From 3-chloro-1-propanol: A chemical synthesis method for 3-chloro-1-propanol involves the reaction of 1,3-propanediol with hydrochloric acid in the presence of benzenesulfonic acid as a catalyst. This method offers high conversion rates (>95%) and avoids toxic byproducts, making it industrially favorable. The process entails heating the mixture at 80-100 °C with controlled addition of hydrochloric acid and subsequent purification steps such as distillation with toluene and neutralization with sodium bicarbonate.

Preparation of this compound

The key synthetic step involves the reaction of 4,4-difluoropiperidine with a chloropropanone intermediate under controlled conditions:

-

- The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

- Solvents such as dichloromethane or chloroform are used to dissolve reactants and maintain low temperatures during the reaction.

- The reaction mixture is stirred at low to moderate temperatures (0-25 °C) to control the reactivity and minimize side products.

- The nucleophilic nitrogen of the difluoropiperidine attacks the electrophilic carbonyl carbon of the chloropropanone derivative, forming the desired ketone linkage.

-

- The molar ratio of reagents, reaction time, and temperature are optimized to maximize yield and purity.

- Purification is typically performed by extraction, washing, and recrystallization or chromatography.

Analogous Preparation Methods: Insights from Related Compounds

Due to limited direct literature on the exact compound, preparation methods for structurally related compounds provide valuable insights:

These methods emphasize the importance of controlling reaction conditions to prevent over-chlorination and side reactions, especially when handling reactive halogenated intermediates.

Data Table: Summary of Preparation Parameters

Research Findings and Considerations

Catalyst Use: The use of benzenesulfonic acid as a catalyst in the synthesis of chloropropanol intermediates improves reaction efficiency and reduces toxic waste generation, making the process more sustainable and industrially viable.

Reaction Control: Low temperature and inert atmosphere conditions are critical in the nucleophilic substitution step to avoid side reactions such as polymerization or over-chlorination.

Purification: Post-reaction purification typically involves neutralization (e.g., with sodium bicarbonate), extraction, and distillation or chromatography to isolate the pure ketone compound.

Scale-Up Potential: The described methods, especially for intermediate synthesis, have been demonstrated at industrial scales with high yields and manageable operational risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.